molecular formula C10H19N3O B12829929 (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

Cat. No.: B12829929
M. Wt: 197.28 g/mol
InChI Key: NDYCOZOMJNUSQA-DTWKUNHWSA-N
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Description

The compound "(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide" features a bicyclic pyrrolo-pyrrole scaffold with a carboxamide group substituted by an isopropyl (propan-2-yl) moiety. Its stereochemistry (3aS,6aS) indicates a rigid, fused bicyclic structure, likely influencing its conformational stability and interaction with biological targets. The compound’s scaffold is shared with several pharmacologically active molecules, underscoring its relevance in medicinal chemistry .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

(3aS,6aS)-N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide

InChI

InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

NDYCOZOMJNUSQA-DTWKUNHWSA-N

Isomeric SMILES

CC(C)NC(=O)N1CC[C@@H]2[C@H]1CNC2

Canonical SMILES

CC(C)NC(=O)N1CCC2C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the octahydropyrrolo[2,3-c]pyrrole core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the isopropyl group: The next step involves the introduction of the isopropyl group at the nitrogen atom. This can be done using isopropylamine in the presence of a suitable catalyst.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with a carboxylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, acids, and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects : The carboxamide substituent (isopropyl vs. tert-butyl) critically influences solubility and target engagement. Smaller groups like isopropyl may optimize pharmacokinetics .
  • Scaffold Flexibility : Pyrrolo[2,3-c]pyrrole derivatives exhibit versatility, serving as enzyme inhibitors (e.g., CovInDB) or intermediates in complex drug syntheses (e.g., naphthyridine derivatives) .
  • Therapeutic Potential: Structural parallels to Telaprevir suggest possible protease inhibition, warranting further investigation into the target compound’s antiviral activity .

Biological Activity

Introduction

The compound (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a bicyclic organic molecule notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2OC_{13}H_{18}N_{2}O, and it features a carboxamide functional group that enhances its hydrogen bonding capabilities. The stereochemistry indicated by (3aS,6aS) plays a crucial role in determining the compound's biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.30 g/mol
Functional GroupCarboxamide
Stereochemistry(3aS,6aS)

Research suggests that the biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in metabolic pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes that play roles in disease processes.
  • Cell Signaling Pathways : The compound might influence intracellular signaling cascades related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole derivatives similar to this compound:

  • Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, resazurin assays showed reduced cell viability in HepG2 and EACC cell lines when treated with pyrrole derivatives .
  • Apoptotic Effects : Research indicates that these compounds can induce apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Activity

Compounds within this chemical class have also shown antimicrobial properties:

  • Inhibition Studies : Some derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. Modifications to the core structure can lead to significant changes in potency and selectivity for biological targets. For example:

Modification TypeEffect on Activity
Alkyl Chain LengthIncreased lipophilicity may enhance membrane permeability.
Functional Group VariationsAltered binding affinity to target proteins.

Case Studies

  • Pyrrolopyridine Derivatives : A study found that certain fused pyrroles exhibited promising activities against specific cancer types, highlighting the potential of compounds like this compound as therapeutic agents .
  • Inflammation Models : In vivo studies indicated that related compounds could reduce pro-inflammatory cytokines, suggesting anti-inflammatory properties alongside their anticancer activities .

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